molecular formula C24H30N2O9 B5205973 1-(phenoxyacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate

1-(phenoxyacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate

Cat. No. B5205973
M. Wt: 490.5 g/mol
InChI Key: FJJFCGHKAGIOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenoxyacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate, commonly known as PATMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

PATMP has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, PATMP has been shown to have neuroprotective effects and can improve cognitive function. In pharmacology, PATMP has been studied for its potential use in the treatment of various diseases, including cancer and cardiovascular diseases. In drug discovery, PATMP has been used as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of PATMP is not fully understood, but it is believed to act on various molecular targets, including receptors and enzymes. PATMP has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It also has antioxidant properties and can scavenge free radicals, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
PATMP has been shown to have a range of biochemical and physiological effects. It can increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which can improve cognitive function and mood. It also has antioxidant properties, which can protect against oxidative stress and inflammation. Additionally, PATMP has been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

PATMP has several advantages for lab experiments, including its high purity and stability. It can also be easily synthesized using a multistep process. However, there are also limitations to its use in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of PATMP. One area of focus is the development of new drugs based on the structure of PATMP. Another area of focus is the study of its potential use in the treatment of various diseases, including cancer and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of PATMP and its effects on various molecular targets.

Synthesis Methods

PATMP can be synthesized using a multistep process that involves the reaction of phenoxyacetyl chloride with 2,4,5-trimethoxybenzylamine to form phenoxyacetyl-2,4,5-trimethoxybenzylamine. The resulting compound is then reacted with piperazine to produce PATMP. This synthesis method has been optimized to produce high yields of pure PATMP.

properties

IUPAC Name

oxalic acid;2-phenoxy-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5.C2H2O4/c1-26-19-14-21(28-3)20(27-2)13-17(19)15-23-9-11-24(12-10-23)22(25)16-29-18-7-5-4-6-8-18;3-1(4)2(5)6/h4-8,13-14H,9-12,15-16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJFCGHKAGIOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxalic acid;2-phenoxy-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

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